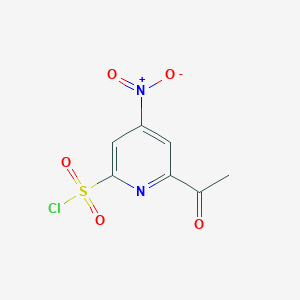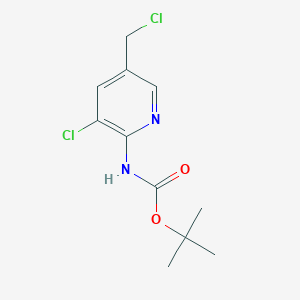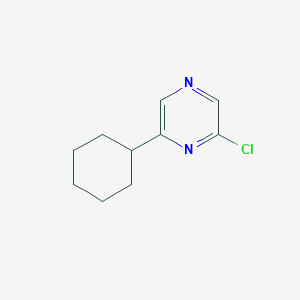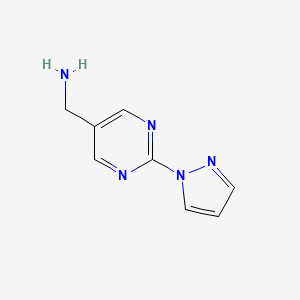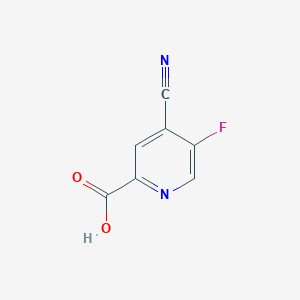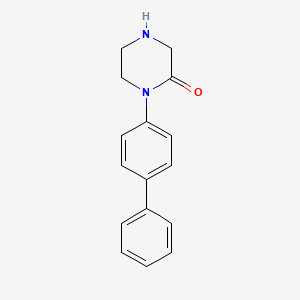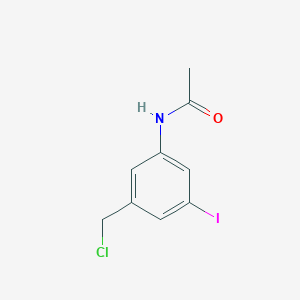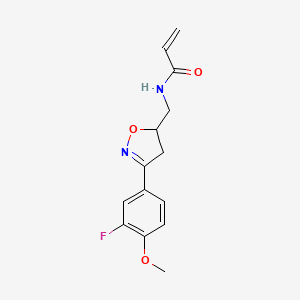
E2 recruiter EN67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EN67 is a synthetic organic compound known for its role as a molecular glue-type protein degrader. It is a derivative of EN450 and forms a covalent bond with the allosteric cysteine-C111 residue on E2 ubiquitin-conjugating enzymes, specifically the UBE2D family . This compound is cell-permeable and thiol-reactive, making it a valuable tool in biochemical research .
Métodos De Preparación
EN67 is synthesized through a series of chemical reactions involving the introduction of functional groups to a core structure. The synthetic route typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction.
Introduction of the Fluoro and Methoxy Groups: Fluoro and methoxy groups are introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group through an amide coupling reaction
Análisis De Reacciones Químicas
EN67 undergoes several types of chemical reactions, including:
Substitution Reactions: EN67 can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions:
Thiol-Reactive Reactions: EN67 preferentially and covalently binds to thiol groups, particularly the allosteric cysteine-C111 residue on UBE2D enzymes
Common reagents used in these reactions include electrophiles, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
EN67 has a wide range of scientific research applications, including:
Mecanismo De Acción
EN67 exerts its effects by covalently binding to the allosteric cysteine-C111 residue on UBE2D enzymes. This binding does not affect the enzymatic activity of UBE2D but selectively modifies the enzyme, allowing for the study of its function . The compound can be conjugated to inhibitors such as (+)-JQ1 to generate PROTACs, which promote the degradation of target proteins in a UBE2D-dependent manner .
Comparación Con Compuestos Similares
EN67 is unique in its ability to selectively bind to the allosteric cysteine-C111 residue on UBE2D enzymes without affecting their enzymatic activity. Similar compounds include:
EN450: The precursor to EN67, which also forms covalent bonds with UBE2D enzymes.
PROTACs: A class of compounds that recruit E3 ubiquitin ligase components to promote protein degradation.
EN67 stands out due to its selective binding properties and its use in the development of PROTACs targeting specific proteins.
Propiedades
Fórmula molecular |
C14H15FN2O3 |
|---|---|
Peso molecular |
278.28 g/mol |
Nombre IUPAC |
N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18) |
Clave InChI |
YHMCRSNQSHQSSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


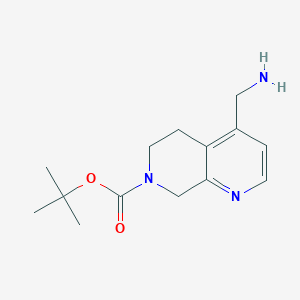
![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)
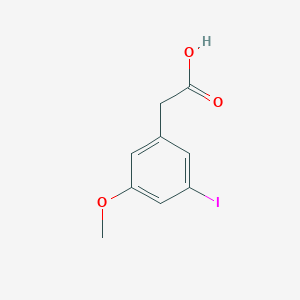
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
